N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydrazide linkage, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide .
- N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide derivatives with different substituents .
Uniqueness
N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its bromine and methoxy substituents, along with the hydrazide linkage, make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H18BrN3O2 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-4-3-5-14(8-12)19-11-17(22)21-20-10-13-6-7-16(23-2)15(18)9-13/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+ |
InChI Key |
NZNXMEQPBGZWRC-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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